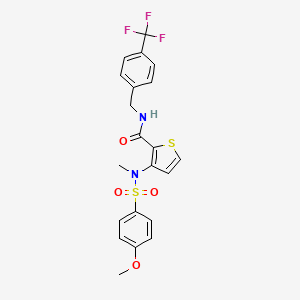

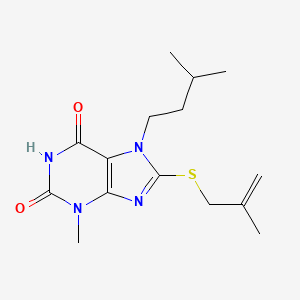

![molecular formula C16H12Cl2N2OS B2704679 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 303793-63-7](/img/structure/B2704679.png)

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It is part of a class of compounds that exhibit interesting anti-inflammatory properties related to interactions with active sites of COX-2 . Some derivatives of benzothieno[3,2-d]pyrimidine are also fluorescent .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, which include “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often based on the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is characterized by the presence of a benzothieno[3,2-d]pyrimidine core . This core is part of a larger class of compounds known as thioxopyrimidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” often involve several sequential reactions . These reactions include the closure of the benzothiophene ring and the formation of 2-[(2-benzo[b]thiophen-3-yl)ethyl]-1,3-isoindolinediones, which under certain conditions undergo cyclization to form benzothieno[2,3-c]pyridine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial and Antifungal Applications : One study describes the synthesis of new pyrimidine and condensed pyrimidine derivatives with antimicrobial activity. The reaction of specific pyrimidine carbonitriles with various reagents yielded derivatives with activity against Gram-positive and Gram-negative bacteria, showcasing the potential of such compounds in developing new antimicrobial agents (Abdelghani et al., 2017).

Antifungal and Antiviral Potential : Another research effort focused on synthesizing 4-chlorothieno[2,3-d]pyrimidines evaluated these compounds for antifungal activity against various pathogens. The study highlights the importance of such compounds in creating new treatments for fungal infections (Konno et al., 1989).

Photophysical Properties and Biological Profiling

- Investigations into Photophysical Properties : Research into benzothieno-fused 7-deazapurine ribonucleosides has uncovered moderate cytotoxic and antiviral activity. These studies not only advance our understanding of the photophysical properties of such compounds but also highlight their potential in therapeutic applications, particularly in the context of DNA synthesis and modification (Yang et al., 2020).

Enzyme Inhibition for Therapeutic Applications

- Aldose Reductase Inhibitory Activity : A series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids were synthesized and tested for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Some compounds showed potent inhibitory activity, suggesting their potential in managing or treating conditions associated with diabetes (Ogawva et al., 1993).

Mecanismo De Acción

Target of Action

The primary target of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins .

Mode of Action

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with the active sites of COX-2 . It acts as a potent inhibitor of COX-2, inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. It suppresses the production of prostaglandins (PGE2) and interleukin-8 (IL-8) in human keratinocytes NCTC 2544 exposed to interferon-gamma (IFN-γ) and histamine and monocyte-macrophages J774 cells treated with lipopolysaccharides (LPS) .

Pharmacokinetics

The pharmacokinetic properties of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1

Result of Action

The molecular and cellular effects of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action include the inhibition of COX-2, iNOS, ICAM-1 expression, and the suppression of PGE2 and IL-8 production . This leads to a reduction in inflammation.

Action Environment

The action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be influenced by various environmental factors.

Direcciones Futuras

The future directions for research on “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” could include further in vitro and in vivo studies to confirm its potential as a fluorescent probe for cancer cells that express the COX-2 enzyme . Additionally, the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold could be another promising direction .

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-9-5-6-12(11(18)7-9)21-15-14-10-3-1-2-4-13(10)22-16(14)20-8-19-15/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBBVYNVXIXNAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

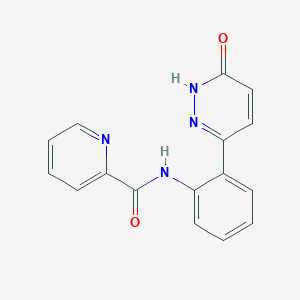

![N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704597.png)

![2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one](/img/structure/B2704600.png)

![4-[3-(1-Naphthyl)acryloyl]phenyl decanoate](/img/structure/B2704604.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2704606.png)

![N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2704608.png)

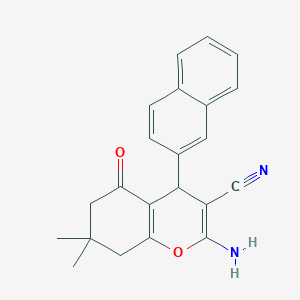

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)